molecular formula C12H15ClN2O2 B2520962 Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate CAS No. 115525-73-0

Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate

Cat. No.: B2520962
CAS No.: 115525-73-0
M. Wt: 254.71
InChI Key: YHXYZCGRGQECIM-OVCLIPMQSA-N
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Description

Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A primary enamine and its tautomeric imine were isolated, highlighting the dimerization of Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate derivatives. Acylation of both the enamine and imine yielded the same acyl compound, showcasing the chemical versatility of the compound (Shin, Masaki & Ohta, 1971).
  • The synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates was achieved through the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate. This demonstrates the compound's utility in forming quinoline derivatives, important in medicinal chemistry (Degtyarenko et al., 2007).

Metal Complex Formation and Antibacterial Activities

  • The compound was used to synthesize complexes with various metals (Cu2+, Mn2+, Ni2+, Zn2+, Co2+). Notably, the Mn2+ complexes exhibited strong antibacterial activity against Escherichia coli, indicating potential biomedical applications (Li-fen, 2011).

Schiff Base Formation and Tautomerism

  • The Schiff base formed from the compound showed specific planar structures and intramolecular hydrogen bonding, demonstrating the compound's propensity to form stable, complex structures (Yaeghoobi, Rahman & Ng, 2009).

Tautomeric Equilibrium and Interaction with Metal Ions

  • The interaction of the compound with platinum(If) led to the formation of a complex where the acridine acts as a tridentate ligand. This indicates the compound's ability to form stable complexes with metal ions, which can influence the tautomeric equilibrium of acridine dyes (Carlone et al., 2004).

Synthesis and Analysis of Tautomers

  • Synthesis and analysis of various tautomers of the compound were carried out, demonstrating its flexible nature and the ability to form different structural forms, which could be significant in drug design and other applications (Benjelloun et al., 2008).

Polymorphism and Structural Properties

  • The compound exhibits polymorphism, crystallizing in different forms based on the solvent used for recrystallization. This highlights the structural versatility of the compound, which can be crucial in the development of materials with specific properties (Blagus & Kaitner, 2011).

Safety and Hazards

Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate is classified as an irritant . More detailed safety information and the Material Safety Data Sheet (MSDS) can be found on the product’s webpage .

Properties

IUPAC Name

ethyl 3-(2-aminophenyl)imino-2-chlorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-3-17-12(16)11(13)8(2)15-10-7-5-4-6-9(10)14/h4-7,11H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYZCGRGQECIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=NC1=CC=CC=C1N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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